molecular formula C5H5BBrNO2 B1291864 5-Bromopyridine-2-boronic acid CAS No. 652148-97-5

5-Bromopyridine-2-boronic acid

Cat. No. B1291864
M. Wt: 201.82 g/mol
InChI Key: DTEZDGLOEZASOA-UHFFFAOYSA-N
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Description

5-Bromopyridine-2-boronic acid is a chemical compound with the molecular formula C5H5BBrNO2 . It is used as a reactant in various chemical reactions, including iterative cross-coupling reactions for the synthesis of non-cytotoxic terpyridines, the Garlanding approach for the synthesis of phenyl-pyridyl scaffolds, and cyanation for the synthesis of aromatic nitriles .


Molecular Structure Analysis

The molecular structure of 5-Bromopyridine-2-boronic acid consists of a pyridine ring with a bromine atom attached at the 5th position and a boronic acid group attached at the 2nd position .


Chemical Reactions Analysis

Boronic acids, including 5-Bromopyridine-2-boronic acid, are involved in various chemical reactions. These include the Pd-catalyzed C─C Suzuki-Miyaura couplings, the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation .


Physical And Chemical Properties Analysis

5-Bromopyridine-2-boronic acid has a molecular weight of 201.82 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Suzuki–Miyaura Coupling

  • Scientific Field: Organic Chemistry .
  • Application Summary: 5-Bromopyridine-2-boronic acid can be used as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
  • Methods of Application: The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
  • Results or Outcomes: The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

Protodeboronation of Pinacol Boronic Esters

  • Scientific Field: Organic Synthesis .
  • Application Summary: 5-Bromopyridine-2-boronic acid, as a pinacol boronic ester, can be used in the protodeboronation of 1°, 2° and 3° alkyl boronic esters .
  • Methods of Application: The protodeboronation process utilizes a radical approach .
  • Results or Outcomes: The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Sensing Applications

  • Scientific Field: Chemical Sensing .
  • Application Summary: Boronic acids, including 5-Bromopyridine-2-boronic acid, are increasingly utilized in diverse areas of research, including various sensing applications .
  • Methods of Application: The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in various sensing applications .
  • Results or Outcomes: The sensing applications can be homogeneous assays or heterogeneous detection .

Suzuki–Miyaura Coupling

  • Scientific Field: Organic Chemistry .
  • Application Summary: 5-Bromopyridine-2-boronic acid can be used as a reagent in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
  • Methods of Application: The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
  • Results or Outcomes: The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .

Protodeboronation of Pinacol Boronic Esters

  • Scientific Field: Organic Synthesis .
  • Application Summary: 5-Bromopyridine-2-boronic acid, as a pinacol boronic ester, can be used in the protodeboronation of 1°, 2° and 3° alkyl boronic esters .
  • Methods of Application: The protodeboronation process utilizes a radical approach .
  • Results or Outcomes: The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

Sensing Applications

  • Scientific Field: Chemical Sensing .
  • Application Summary: Boronic acids, including 5-Bromopyridine-2-boronic acid, are increasingly utilized in diverse areas of research, including various sensing applications .
  • Methods of Application: The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in various sensing applications .
  • Results or Outcomes: The sensing applications can be homogeneous assays or heterogeneous detection .

Iterative Cross-Coupling Reactions

  • Scientific Field: Organic Chemistry .
  • Application Summary: 5-Bromopyridine-2-boronic acid can be used in iterative cross-coupling reactions for the synthesis of non-cytotoxic terpyridines .
  • Methods of Application: The iterative cross-coupling reactions involve multiple rounds of coupling reactions to form complex structures .
  • Results or Outcomes: The outcome of these reactions is the synthesis of non-cytotoxic terpyridines .

Garlanding Approach

  • Scientific Field: Organic Synthesis .
  • Application Summary: 5-Bromopyridine-2-boronic acid can be used in the Garlanding approach for the synthesis of phenyl-pyridyl scaffolds .
  • Methods of Application: The Garlanding approach involves the use of boronic acids in the synthesis of phenyl-pyridyl scaffolds .
  • Results or Outcomes: The outcome of this approach is the synthesis of phenyl-pyridyl scaffolds .

Cyanation

  • Scientific Field: Organic Chemistry .
  • Application Summary: 5-Bromopyridine-2-boronic acid can be used in cyanation for the synthesis of aromatic nitriles .
  • Methods of Application: The cyanation process involves the introduction of a cyano group into a molecule .
  • Results or Outcomes: The outcome of this process is the synthesis of aromatic nitriles .

Safety And Hazards

When handling 5-Bromopyridine-2-boronic acid, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .

Future Directions

The use of boronic acids, including 5-Bromopyridine-2-boronic acid, in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the growing interest in these compounds, especially after the discovery of the drug bortezomib, it is expected that the studies with boronic acids in medicinal chemistry will be extended, in order to obtain new promising drugs shortly .

properties

IUPAC Name

(5-bromopyridin-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BBrNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTEZDGLOEZASOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC=C(C=C1)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628582
Record name (5-Bromopyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopyridine-2-boronic acid

CAS RN

652148-97-5
Record name (5-Bromopyridin-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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